Dolcanatide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

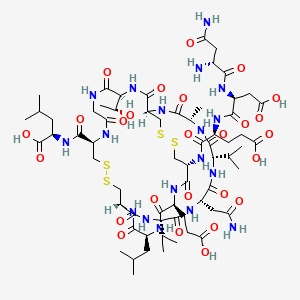

Dolcanatide is an investigational oral analog of the human endogenous natriuretic hormone uroguanylin. It is designed to activate guanylate cyclase C (GC-C) receptors in the gastrointestinal tract, which can lead to potential laxative, anti-nociceptive, and anti-inflammatory effects . This compound is being explored for its therapeutic potential in treating gastrointestinal disorders and colorectal cancer .

Preparation Methods

Dolcanatide is synthesized by substituting select D amino acids to enhance its stability and persistence in the gastrointestinal tract . The synthetic route involves the formation of a cyclic peptide structure with disulfide bonds, which is crucial for its biological activity . The industrial production methods for this compound are still under investigation, but they typically involve solid-phase peptide synthesis (SPPS) techniques, which allow for the precise incorporation of amino acids and the formation of the desired cyclic structure .

Chemical Reactions Analysis

Dolcanatide primarily undergoes peptide bond formation and disulfide bond formation during its synthesis . The compound is relatively stable and does not undergo significant oxidation or reduction reactions under physiological conditions . Common reagents used in its synthesis include protected amino acids, coupling agents like HBTU or DIC, and reducing agents for disulfide bond formation . The major product formed from these reactions is the cyclic peptide structure of this compound .

Scientific Research Applications

Dolcanatide has shown promise in various scientific research applications, particularly in the fields of gastroenterology and oncology. It has been investigated for its potential to treat conditions like chronic constipation, irritable bowel syndrome, and inflammatory bowel disease . Additionally, this compound’s ability to activate GC-C receptors makes it a potential candidate for colorectal cancer prevention and treatment . Its anti-inflammatory properties have also been explored in experimental models of colitis .

Mechanism of Action

Dolcanatide exerts its effects by mimicking uroguanylin and binding to GC-C receptors on endothelial cells in the gastrointestinal tract . This activation leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which in turn activates the cystic fibrosis transmembrane conductance regulator (CFTR) channel . The activation of CFTR results in increased secretion of chloride and bicarbonate ions into the gastrointestinal lumen, leading to enhanced fluid secretion and accelerated transit . Additionally, this compound’s activation of GC-C receptors may reduce muscle contractions and pain sensation in the intestines .

Comparison with Similar Compounds

Dolcanatide is structurally similar to other GC-C agonists like plecanatide and linaclotide . this compound is unique in its enhanced stability and extended persistence in the gastrointestinal tract due to the substitution of select D amino acids . This makes it potentially more effective in activating GC-C receptors throughout the small and large intestines . Similar compounds include:

Plecanatide: Another GC-C agonist used for treating chronic idiopathic constipation and irritable bowel syndrome with constipation.

Linaclotide: A GC-C agonist used for similar indications but with a different release profile and stability.

This compound’s unique stability and persistence make it a promising candidate for further research and development in gastrointestinal therapeutics and cancer prevention .

Properties

CAS No. |

1092457-65-2 |

|---|---|

Molecular Formula |

C65H104N18O26S4 |

Molecular Weight |

1681.9 g/mol |

IUPAC Name |

(2R)-2-[[(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-10-(2-amino-2-oxoethyl)-25-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[(2R)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]butanoyl]amino]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C65H104N18O26S4/c1-25(2)15-34-55(98)80-41-24-113-110-21-38(58(101)77-37(65(108)109)16-26(3)4)71-44(87)20-69-62(105)50(30(10)84)83-61(104)40(78-51(94)29(9)70-63(106)48(27(5)6)81-57(100)35(18-43(68)86)76-64(107)49(28(7)8)82-60(41)103)23-112-111-22-39(59(102)73-32(53(96)75-34)11-13-45(88)89)79-54(97)33(12-14-46(90)91)72-56(99)36(19-47(92)93)74-52(95)31(66)17-42(67)85/h25-41,48-50,84H,11-24,66H2,1-10H3,(H2,67,85)(H2,68,86)(H,69,105)(H,70,106)(H,71,87)(H,72,99)(H,73,102)(H,74,95)(H,75,96)(H,76,107)(H,77,101)(H,78,94)(H,79,97)(H,80,98)(H,81,100)(H,82,103)(H,83,104)(H,88,89)(H,90,91)(H,92,93)(H,108,109)/t29-,30+,31+,32-,33-,34-,35-,36-,37+,38-,39-,40-,41-,48-,49-,50-/m0/s1 |

InChI Key |

NSPHQWLKCGGCQR-HLHYUOOASA-N |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@H](CC(C)C)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC(=O)N)N |

Canonical SMILES |

CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[5-chloro-4-[[(1R,2S)-2-(propan-2-ylcarbamoyl)cyclopentyl]amino]pyrimidin-2-yl]amino]-N-methyl-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10787371.png)

![(1S,4R,7Z,14S,18R)-18-(7-methoxy-8-methyl-2-propan-2-yloxyquinolin-4-yl)oxy-N-(1-methylcyclopropyl)sulfonyl-14-[(1-methylpyrazole-3-carbonyl)amino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B10787378.png)

![(2R,6R)-6-[(5R,7S,10S,13R,15S,17R)-7,15-dihydroxy-4,4,10,13,14-pentamethyl-3,11-dioxo-2,5,6,7,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B10787387.png)

![(1S,2S,4R,8S,9S,11S,12R,13S,19S)-6-[(3-chlorophenyl)methyl]-12,19-difluoro-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B10787397.png)

![(1S,4R,6R,7Z,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-8-methyl-2-[2-(2-methylpropanoylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid](/img/structure/B10787416.png)

![18-(7-methoxy-8-methyl-2-propan-2-yloxyquinolin-4-yl)oxy-N-(1-methylcyclopropyl)sulfonyl-14-[(1-methylpyrazole-3-carbonyl)amino]-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B10787427.png)

![benzyl N-[(2R)-3-methyl-1-oxo-1-[[(2S)-1-oxo-3-phenylpropan-2-yl]amino]butan-2-yl]carbamate](/img/structure/B10787432.png)

![(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid](/img/structure/B10787437.png)

![N-(benzenesulfonyl)-3-methoxy-4-[[1-methyl-5-(phenylcarbamoylamino)indol-3-yl]methyl]benzamide](/img/structure/B10787455.png)

![(2Z,6S)-16-methoxy-6,11,11-trimethyl-5,8,13-triazatetracyclo[10.7.0.03,8.014,19]nonadeca-1(12),2,9,14(19),15,17-hexaene-4,7-dione](/img/structure/B10787460.png)